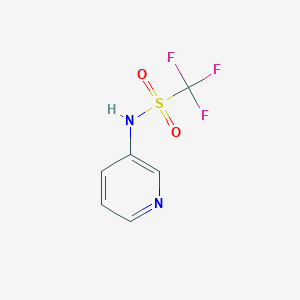
1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H5F3N2O2S and a molecular weight of 226.18 g/mol It is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but with a phenyl group instead of a pyridine ring.
1,1,1-Trifluoro-N-(pyridin-2-yl)methanesulfonamide: Similar structure but with the pyridine ring attached at a different position.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonyl groups attached to a phenyl ring.
Uniqueness
1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the trifluoromethyl and pyridine groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
58156-98-2 |
|---|---|
Molekularformel |
C6H5F3N2O2S |
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-pyridin-3-ylmethanesulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)11-5-2-1-3-10-4-5/h1-4,11H |
InChI-Schlüssel |
ALUHZKZKSWKLNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
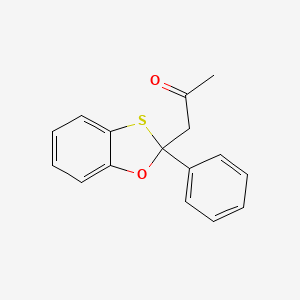
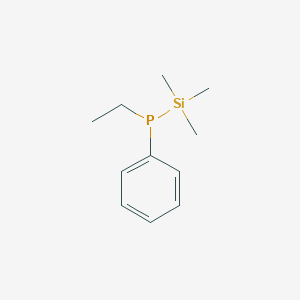

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)
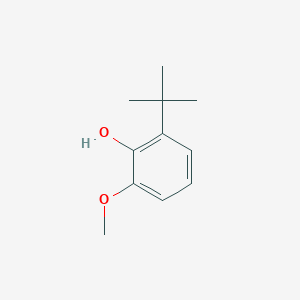
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
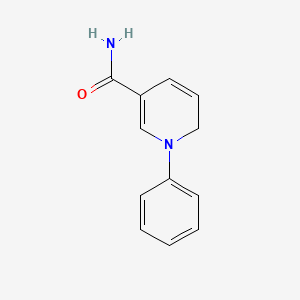
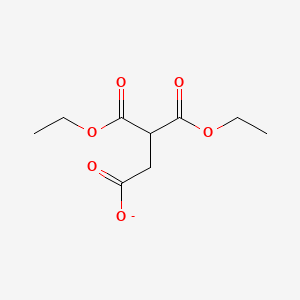
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
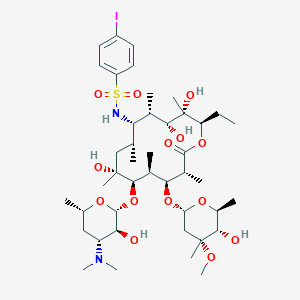
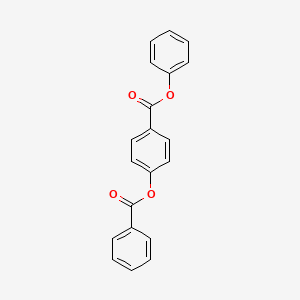
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
